![molecular formula C4H7NS B1358230 Cyclopropanecarbothioamide CAS No. 20295-34-5](/img/structure/B1358230.png)
Cyclopropanecarbothioamide
Overview
Description
Cyclopropanecarbothioamide is a chemical compound with the linear formula C4H7NS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Cyclopropanecarbothioamide can be synthesized from Cyclopropanecarboxamide . The reaction involves the use of Lawesson’s reagent and sodium carbonate in tetrahydrofuran at 80°C for 2 hours .Molecular Structure Analysis
The molecular structure of Cyclopropanecarbothioamide is represented by the linear formula C4H7NS . Its molecular weight is 101.171 .Physical And Chemical Properties Analysis
Cyclopropanecarbothioamide is a white to pale cream crystalline powder . Its melting point ranges from 110.0-119.0°C .Scientific Research Applications
Cyclopropane in Drug Development
The cyclopropane ring, a feature in cyclopropanecarbothioamide, is increasingly used in drug development, transitioning candidates from preclinical to clinical stages. It offers several advantages: coplanarity of the carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These properties contribute to enhancing potency and reducing off-target effects in drug discovery (Talele, 2016).
Biological Activities of Cyclopropanes
Cyclopropanes, including derivatives like cyclopropanecarbothioamide, exhibit a wide range of biological properties. These include enzyme inhibition and various activities such as insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral (Salaün, 2000).
Cyclopropanes in Organic Synthesis
Cyclopropanes are pivotal in organic chemistry, especially in stereoselective cyclopropanation reactions. Their inclusion in molecules has been essential for studying bonding features, enzyme mechanism, and inhibition. They are also versatile intermediates for synthesizing more functionalized cycloalkanes and acyclic compounds (Lebel et al., 2003).
Cyclopropane-Based Natural Product Synthesis
Activated cyclopropanes are integral in natural product synthesis. They are involved in diverse processes like cyclopropanation–ring-opening–cyclization or ring expansion, forming key natural product skeletons (Tang & Qin, 2012).
Cyclopropane Derivatives in Metabotropic Glutamate Receptor Research
Research into neuropathic pain treatment has focused on glutamate receptors, with cyclopropane derivatives showing significant potential. Syntheses of these derivatives demonstrated selective activity in vitro and anti-allodynic activity in vivo (Stanley et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropanecarbothioamide is a chemical compound with the molecular formula C4H7NS . The primary targets of this compound are not well-documented in the literature. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences a drug’s bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound on a cellular level can vary widely, depending on the compound’s targets and mode of action .
properties
IUPAC Name |
cyclopropanecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJWNFOLPDTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622836 | |
Record name | Cyclopropanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20295-34-5 | |
Record name | Cyclopropanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.